![molecular formula C24H26N4O3S B2519468 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide CAS No. 902505-23-1](/img/no-structure.png)

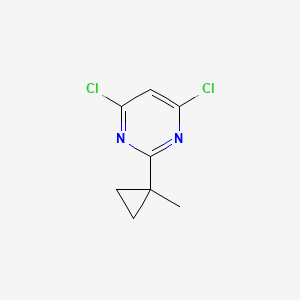

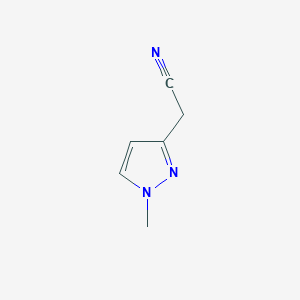

5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel compounds derived from structures similar to the given chemical, exploring their potential as anti-inflammatory and analgesic agents. One study detailed the synthesis of a series of compounds, including ones with structural features reminiscent of the queried compound, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Medicinal Chemistry Applications

Several papers have explored the synthesis of derivatives with potential biological activities. For instance, the creation of novel Chromone-Pyrimidine coupled derivatives has been reported, showcasing significant in vitro antifungal and antibacterial activity, indicating the chemical compound's relevance in developing antimicrobial agents (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).

Antimicrobial and Anticonvulsant Activity

Research into the synthesis of pyrimidine derivatives, including structures similar to the specified compound, has shown promising antimicrobial and anticonvulsant activities. This highlights the compound's potential in the development of new therapeutic agents (H. Severina, Olga O. Skupa, N. Voloshchuk, M. Suleiman, V. Georgiyants, 2019).

Synthesis Techniques

Innovative synthesis techniques have been applied to create derivatives of the compound , providing new pathways for chemical synthesis and functionalization of pyrimidine derivatives. This includes the use of ionic liquids as a medium for synthesis, offering a more environmentally friendly and efficient approach to chemical synthesis (A. P. Nikalje, S. Tiwari, Julio A Seijas Vazquez, M. Vázquez-Tato, 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide' involves the condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid, followed by cyclization and subsequent acylation to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an amide intermediate.", "Step 2: Cyclization of the amide intermediate by treatment with trifluoroacetic acid (TFA) to form the pyrimidoindole ring system.", "Step 3: Acylation of the pyrimidoindole ring system with pentanoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product." ] } | |

Número CAS |

902505-23-1 |

Fórmula molecular |

C24H26N4O3S |

Peso molecular |

450.56 |

Nombre IUPAC |

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide |

InChI |

InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32) |

Clave InChI |

QWDNPJGBIHWFGK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2519385.png)

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)

![2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2519392.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2519399.png)

![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)

![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)

![2-ethyl-5-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)